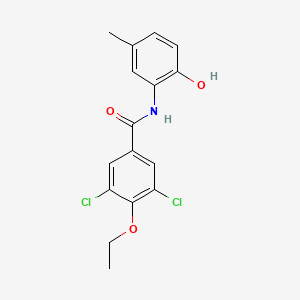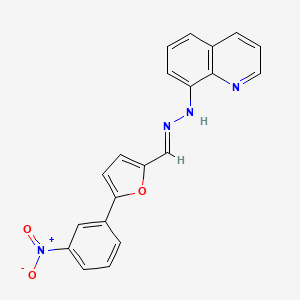![molecular formula C13H16ClNOS B5722183 1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
1-{[(4-chlorophenyl)thio]acetyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-chlorophenyl)thio]acetyl}piperidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
1-{[(4-chlorophenyl)thio]acetyl}piperidine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit potent analgesic, anxiolytic, and antidepressant effects in animal models. Moreover, this compound has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Mecanismo De Acción
The mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}piperidine involves the modulation of neurotransmitter systems in the brain. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular levels. This, in turn, enhances their signaling and promotes the activation of downstream signaling pathways, resulting in the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
1-{[(4-chlorophenyl)thio]acetyl}piperidine has been found to elicit a range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase exploratory behavior, and improve cognitive function. Moreover, this compound has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-{[(4-chlorophenyl)thio]acetyl}piperidine is its potency and selectivity for the modulation of neurotransmitter systems. This makes it a valuable tool for studying the role of these systems in behavior and physiology. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-{[(4-chlorophenyl)thio]acetyl}piperidine. One area of interest is the development of new drugs and therapeutic agents based on this compound. Another area of focus is the elucidation of the molecular mechanisms underlying its effects on behavior and physiology. Additionally, there is a need for further exploration of its potential applications in various fields, including neurobiology, pharmacology, and medicinal chemistry.
Conclusion:
In conclusion, 1-{[(4-chlorophenyl)thio]acetyl}piperidine is a synthetic compound that has shown promise for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its unique structure and properties make it a valuable tool for studying the role of neurotransmitter systems in behavior and physiology. Further research is needed to fully elucidate the molecular mechanisms underlying its effects and to explore its potential applications in drug development and therapeutic interventions.
Métodos De Síntesis
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}piperidine involves the reaction of piperidine with 4-chlorobenzyl chloride in the presence of sodium hydride and dimethylformamide (DMF). The resulting intermediate is then treated with thioacetic acid to obtain the final product. This method has been optimized to yield high purity and yield of the compound.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSACVPMPDDBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-1-piperidino-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)

![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)
